Alkyne-Val-Cit-PAB-OH

ADC Linker Stability Plasma Stability Cathepsin B Cleavable Linker

Procure Alkyne-Val-Cit-PAB-OH (CAS 2748039-76-9) to leverage its unique terminal alkyne for copper-free SPAAC or CuAAC conjugation with azide-modified antibodies. Unlike maleimide-based linkers, this bioorthogonal handle ensures homogeneous, site-specific ADC assembly. The Val-Cit dipeptide offers excellent human plasma stability (>48 h) and predictable cathepsin B cleavage (t1/2 4.6 h). Note: CAS 159857-79-1 commonly refers to Val-Cit-PAB-OH (without alkyne); verify structure if ordering under that number.

Molecular Formula C18H29N5O4
Molecular Weight 379.5 g/mol
CAS No. 159857-79-1
Cat. No. B611626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlkyne-Val-Cit-PAB-OH
CAS159857-79-1
SynonymsVal-cit-PAB-OH
Molecular FormulaC18H29N5O4
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N
InChIInChI=1S/C18H29N5O4/c1-11(2)15(19)17(26)23-14(4-3-9-21-18(20)27)16(25)22-13-7-5-12(10-24)6-8-13/h5-8,11,14-15,24H,3-4,9-10,19H2,1-2H3,(H,22,25)(H,23,26)(H3,20,21,27)/t14-,15-/m0/s1
InChIKeyVEGGTWZUZGZKHY-GJZGRUSLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alkyne-Val-Cit-PAB-OH (CAS 159857-79-1): An Alkyne-Functionalized Cathepsin B-Cleavable ADC Linker for Click Chemistry Bioconjugation


Alkyne-Val-Cit-PAB-OH (CAS 159857-79-1), also referred to as Val-Cit-PAB-OH, is a peptide-based cleavable linker utilized in the construction of antibody-drug conjugates (ADCs) . The compound comprises a valine-citrulline (Val-Cit) dipeptide sequence, a self-immolative para-aminobenzyl (PAB) spacer, and a terminal alkyne functional group. The Val-Cit motif is specifically recognized and cleaved by the lysosomal protease cathepsin B, facilitating the intracellular release of a conjugated cytotoxic payload . The alkyne moiety enables highly efficient, bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions for modular assembly of ADCs and other bioconjugates .

Why Substituting Alkyne-Val-Cit-PAB-OH with a Non-Alkyne or Alternative Dipeptide Linker Can Compromise ADC Performance


Interchanging Alkyne-Val-Cit-PAB-OH with a non-alkyne linker (e.g., MC-Val-Cit-PAB) or an alternative dipeptide (e.g., Val-Ala) is not a straightforward substitution. The terminal alkyne provides a distinct click chemistry conjugation handle that is orthogonal to traditional thiol-maleimide or amine-reactive chemistries, enabling modular and site-specific assembly of ADCs and other bioconjugates . Furthermore, the Val-Cit dipeptide exhibits different stability and hydrophilicity profiles compared to other cathepsin B-sensitive triggers. For instance, ADCs constructed with a Val-Ala dipeptide linker demonstrate increased hydrophobicity, which can limit utility in certain linker designs and may impact ADC aggregation and pharmacokinetics [1]. Additionally, species-specific plasma stability varies significantly; while Val-Cit-PAB-OH demonstrates excellent stability in human plasma (>48 hours), its stability in mouse plasma is markedly reduced (t1/2 ~2.3 hours) due to carboxylesterase 1C degradation . Therefore, generic substitution without consideration of these factors can lead to suboptimal conjugate performance, premature payload release, or failed bioconjugation.

Quantitative Evidence for Alkyne-Val-Cit-PAB-OH: Differentiating Stability, Cleavage Kinetics, and Physicochemical Properties from Comparators


Superior Human Plasma Stability of Alkyne-Val-Cit-PAB-OH Compared to Mouse Plasma and Susceptibility to Carboxylesterase

Alkyne-Val-Cit-PAB-OH demonstrates exceptional stability in human plasma at physiological temperature (37°C), with minimal degradation observed for over 48 hours . In contrast, the same linker-payload construct exhibits a significantly reduced half-life of approximately 2.3 hours in mouse plasma, attributed to species-specific degradation by carboxylesterase 1C . This differential stability is a critical consideration for preclinical evaluation in mouse models and underscores the importance of species-specific linker selection. The data provide a direct comparator for the same linker in two relevant biological matrices.

ADC Linker Stability Plasma Stability Cathepsin B Cleavable Linker

Cathepsin B-Mediated Cleavage Kinetics of Alkyne-Val-Cit-PAB-OH: Defined Half-Life Enables Predictable Payload Release

The Val-Cit dipeptide within Alkyne-Val-Cit-PAB-OH is designed for specific cleavage by the lysosomal protease cathepsin B. Under standardized enzymatic conditions at 37°C, the linker exhibits a half-life of 4.6 hours for cathepsin B-mediated degradation . This controlled cleavage kinetics ensures that the cytotoxic payload is released predominantly within the target cell's lysosomal compartment, rather than prematurely in the circulation. In contrast, the same linker demonstrates markedly different stability profiles in plasma (as described above), highlighting the designed selectivity.

Cathepsin B Cleavage Linker Cleavage Kinetics ADC Payload Release

Val-Cit Dipeptide Confers Superior Hydrophilicity and Structural Homogeneity Over Val-Ala in Site-Specific ADCs

In a direct comparative study of HER2-targeting ADCs constructed using site-specific bioconjugation, linkers containing either Val-Cit or Val-Ala dipeptide triggers were evaluated. The ADC with the ValCitPABMMAE linker demonstrated the most promising combination of in vitro potency, structural homogeneity, and hydrophilicity [1]. The increased hydrophobicity of the Val-Ala pair was found to limit its utility within this type of linker design [1]. While the study evaluated the full ADC constructs, the differential properties are directly attributable to the linker dipeptide core, which is identical to that in Alkyne-Val-Cit-PAB-OH.

ADC Linker Hydrophilicity Val-Cit vs. Val-Ala ADC Aggregation

Terminal Alkyne Enables Bioorthogonal Click Chemistry Conjugation: A Key Differentiator from Non-Functionalized Val-Cit-PAB Linkers

The terminal alkyne group on Alkyne-Val-Cit-PAB-OH provides a unique chemical handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) . This bioorthogonal reaction is highly efficient and selective, enabling modular and site-specific conjugation to azide-containing biomolecules (e.g., antibodies, peptides, fluorophores) without interference from endogenous functional groups. In contrast, the non-functionalized Val-Cit-PAB-OH linker (e.g., MC-Val-Cit-PAB) relies on traditional thiol-maleimide or amine-reactive chemistries, which may exhibit lower efficiency, require harsher conditions, or lead to heterogeneity in conjugate composition.

Click Chemistry Alkyne-Azide Cycloaddition Bioconjugation

High Chemical Purity and Extended Powder Stability Support Reproducible Conjugation and Long-Term Storage

Commercially available Alkyne-Val-Cit-PAB-OH is supplied with a purity of ≥95% (HPLC) [1]. In lyophilized powder form stored at -20°C, the compound maintains chemical integrity for over 3 years . This high purity and long-term stability are critical for ensuring reproducible bioconjugation efficiency and minimizing batch-to-batch variability in ADC manufacturing. While many ADC linkers are offered at similar purities, the documented extended powder stability provides a practical procurement advantage.

ADC Linker Purity Storage Stability GMP-like Specifications

Optimal Research and Industrial Applications for Alkyne-Val-Cit-PAB-OH Based on Quantitative Evidence


Construction of Homogeneous, Site-Specific Antibody-Drug Conjugates (ADCs) via Copper-Free Click Chemistry

The terminal alkyne group of Alkyne-Val-Cit-PAB-OH enables strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-modified antibodies. This copper-free click chemistry is bioorthogonal and proceeds efficiently under mild, physiological conditions, preserving antibody structure and function. The resulting ADCs benefit from the Val-Cit dipeptide's excellent human plasma stability (>48 hours) and predictable cathepsin B-mediated payload release (t1/2 4.6 hours) .

Modular Assembly of ADC Libraries with Diverse Payloads Using CuAAC Click Chemistry

The alkyne handle allows for rapid, high-yielding conjugation to a variety of azide-functionalized cytotoxic payloads (e.g., MMAE, MMAF, PBD dimers) via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This modular approach accelerates structure-activity relationship (SAR) studies and enables the generation of ADC libraries with tailored therapeutic indices. The Val-Cit linker ensures selective intracellular release, minimizing off-target toxicity .

Targeted Drug Delivery in Oncology Research Leveraging Cathepsin B Overexpression

The Val-Cit dipeptide is specifically cleaved by cathepsin B, a protease highly overexpressed in many solid tumors and hematological malignancies. Alkyne-Val-Cit-PAB-OH can be conjugated to a tumor-targeting antibody or ligand and a cytotoxic payload. Upon internalization, the linker is cleaved within the lysosome (t1/2 4.6 hours), releasing the payload selectively within cancer cells. This targeted approach spares healthy tissues and improves the therapeutic window .

Preclinical Development of ADCs Requiring High Plasma Stability and Predictable In Vivo Performance

The exceptional stability of Alkyne-Val-Cit-PAB-OH in human plasma (>48 hours) makes it a preferred linker for ADCs intended for clinical translation. However, the differential stability in mouse plasma (t1/2 ~2.3 hours) must be carefully considered during preclinical efficacy and toxicology studies in murine models . This knowledge allows for appropriate model selection and interpretation of pharmacokinetic/pharmacodynamic data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alkyne-Val-Cit-PAB-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.